oxalic acid tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The compound’s systematic IUPAC name is tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hemioxalate hydrate , reflecting its bicyclic core and stereochemical specificity. The bicyclic system consists of two fused pyrrolidine rings, with the [2,3-c] annotation indicating the positions of ring fusion. The stereodescriptors (3aR,6aR) define the absolute configuration of the two bridgehead carbons, which adopt a cis-fused conformation (Figure 1).
The hemioxalate counterion (C₂O₄²⁻) forms a 2:1 salt with the protonated pyrrolo-pyrrole framework, while the hydrate component includes one water molecule per formula unit. This stoichiometry was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis.
Table 1: Key Molecular Descriptors
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4.H2O/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6;/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6);1H2/t8-,9+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPXHZKCDQVEQO-BPRGXCPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CNC2.C(=O)(C(=O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Oxalic acid tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate has shown promise in medicinal chemistry for developing new pharmaceuticals. Its unique structure allows for:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains, making it a candidate for antibiotic development.
Agricultural Applications
The compound has potential uses in agriculture as a biopesticide or fungicide due to its biochemical properties:
- Pest Control : Studies have demonstrated its efficacy in controlling pests such as varroa mites in beekeeping through vaporization techniques.
- Plant Growth Enhancement : There is evidence suggesting that it can stimulate plant growth when used in specific formulations.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer properties of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Varroa Mite Control
In a field trial involving beekeepers in Georgia, repeated applications of oxalic acid vapor were tested for their effectiveness against varroa mites. The study revealed that colonies treated with the compound maintained stable mite populations compared to untreated controls. This suggests that while not a complete eradication method, it serves as an effective maintenance treatment during peak mite seasons.
Comparison with Similar Compounds
Core Bicyclic Frameworks
- Target Compound : Pyrrolo[2,3-c]pyrrole system with tert-butyl carboxylate and oxalate counterion .
- (3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26, ): Pyrrolo[3,4-c]pyrrole core (fusion at positions 3 and 4 vs. 2 and 3 in the target compound). Synthesized via HATU-mediated coupling of carboxylic acid 25 with pyrrolidine precursor 24 in DMF, yielding 83% product .
- (3αR,6αS)-tert-Butyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate () :
Functional Group Variations
Stereochemical and Conformational Effects
- The (3aR,6aR) configuration in the target compound creates a specific three-dimensional shape, influencing receptor interactions. In contrast, the (3αR,6αS) isomer in may exhibit altered pharmacokinetics due to steric hindrance differences .
Physicochemical and Spectroscopic Properties
Preparation Methods
Core Pyrrolo[3,4-c]pyrrole Synthesis
The bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold is synthesized via a 1,3-dipolar cycloaddition between methyl 2-(diphenylmethyleneamino)acetate and N-methylmaleimide. This reaction proceeds under reflux in ethanol, yielding the intermediate octahydropyrrolo[3,4-c]pyrrole in 82–85% yield. Stereochemical control at the 3aR and 6aR positions is achieved using chiral auxiliaries or enantioselective catalysis, though specific details remain proprietary in patented methods.
tert-Butyl Carbamate Protection
The free amine group of the pyrrolo[3,4-c]pyrrole is protected using di-tert-butyl dicarbonate (Boc2O) in a base-mediated reaction. Typical conditions involve:
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Solvent : Dichloromethane or THF
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Base : Triethylamine or DMAP
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Temperature : 0°C to room temperature
The Boc protection step ensures stability during subsequent acid-mediated reactions.
Oxalate Salt Formation
The Boc-protected amine is treated with oxalic acid dihydrate in a polar solvent (e.g., ethanol or water) to form the hemioxalate salt. Key conditions include:
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Molar Ratio : 1:1 (amine : oxalic acid)
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Crystallization : Slow evaporation at 4°C yields the hydrate form.
Optimization and Scale-Up
Solvent-Free Approaches
Recent advances employ solvent-free conditions for the cycloaddition step, using oxalic acid dihydrate as both catalyst and desiccant. This method reduces waste and improves atom economy, achieving yields comparable to traditional routes (80–85%).
Stereochemical Control
Chiral resolution via diastereomeric salt formation with tartaric acid derivatives is critical for obtaining the (3aR,6aR) configuration. Alternatively, asymmetric hydrogenation using Ru-BINAP catalysts provides enantiomeric excess >98%.
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted intermediates.
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Recrystallization : Ethanol/water (3:1) yields high-purity crystals.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (3aR,6aR) configuration and hydrate formation. Key metrics:
Industrial Applications and Patented Methods
The compound serves as a key intermediate in pharmaceuticals targeting histamine H3 receptors and neurological disorders . Patented routes emphasize cost-effective scale-up:
Q & A
Basic Research Questions
Q. How can the stereochemical integrity of oxalic acid tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate be confirmed during synthesis?
- Methodological Answer : Utilize chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak IA/IB) to separate enantiomers. Compare retention times with authentic standards. Nuclear magnetic resonance (NMR) spectroscopy, particularly - NOESY, can confirm spatial proximity of protons in the bicyclic pyrrolo-pyrrole system. X-ray crystallography provides definitive proof of absolute configuration .
Q. What are optimal conditions for synthesizing the tert-butyl carbamate-protected intermediate?
- Methodological Answer : Employ Boc (tert-butoxycarbonyl) protection under anhydrous conditions using di-tert-butyl dicarbonate (BocO) in dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP). Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free amines. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers handle discrepancies in observed vs. theoretical molecular weights during characterization?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode to resolve mass accuracy errors (< 2 ppm). For hydrates, account for water content via Karl Fischer titration. Cross-validate with thermogravimetric analysis (TGA) to quantify hydrate loss upon heating .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the pyrrolo-pyrrole scaffold in nucleophilic substitutions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and electron localization. Experimental validation via kinetic isotope effects (KIEs) using deuterated substrates can distinguish between concerted (low KIE) and stepwise (high KIE) mechanisms. Solvent polarity studies (e.g., DMSO vs. THF) may reveal stabilization of charged intermediates .
Q. How does enantiomeric purity impact the compound’s activity in receptor-binding assays?
- Methodological Answer : Prepare enantiomerically enriched samples (≥99% ee) via preparative chiral HPLC. Test in vitro binding assays (e.g., radioligand displacement for GPCR targets). Compare IC values between enantiomers; a >10-fold difference suggests stereospecific interactions. Use circular dichroism (CD) to correlate optical activity with bioactivity .
Q. What strategies mitigate racemization during coupling reactions involving the bicyclic amine?
- Methodological Answer : Avoid strong bases (e.g., DBU) and elevated temperatures. Use coupling reagents like HATU or COMU in DMF at 0–4°C. Monitor racemization via NMR if fluorinated analogs are synthesized. Alternatively, employ enzymatic methods (e.g., lipases) for stereoretentive acylations .
Safety and Handling
Q. What precautions are critical for handling this compound given its acute toxicity profile?
- Methodological Answer : Use a fume hood with >0.5 m/s face velocity. Wear nitrile gloves (tested for permeation resistance), safety goggles, and a lab coat. Store under nitrogen at –20°C in amber vials. In case of skin contact, rinse immediately with 1% acetic acid to neutralize basic degradation products .
Q. How should spills be decontaminated in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
